molecular formula C12H8O8-2 B12554999 4,5-Bis(methoxycarbonyl)benzene-1,2-dicarboxylate CAS No. 143650-84-4

4,5-Bis(methoxycarbonyl)benzene-1,2-dicarboxylate

Cat. No.: B12554999
CAS No.: 143650-84-4
M. Wt: 280.19 g/mol
InChI Key: YRNWTQDKUMSTIV-UHFFFAOYSA-L
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Description

4,5-Bis(methoxycarbonyl)benzene-1,2-dicarboxylate is an organic compound with the molecular formula C12H10O8 It is a derivative of benzene with two methoxycarbonyl groups and two carboxylate groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(methoxycarbonyl)benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2,4,5-tetracarboxylic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Bis(methoxycarbonyl)benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products:

    Hydrolysis: Benzene-1,2,4,5-tetracarboxylic acid.

    Reduction: 4,5-Bis(hydroxymethyl)benzene-1,2-dicarboxylate.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

4,5-Bis(methoxycarbonyl)benzene-1,2-dicarboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.

    Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

Mechanism of Action

The mechanism of action of 4,5-Bis(methoxycarbonyl)benzene-1,2-dicarboxylate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In catalysis, it can coordinate with metal ions to form active catalytic species that facilitate chemical transformations.

Comparison with Similar Compounds

    Benzene-1,2,4,5-tetracarboxylic acid: The parent compound from which 4,5-Bis(methoxycarbonyl)benzene-1,2-dicarboxylate is derived.

    Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate: Another ester derivative with similar functional groups.

    1,2,4,5-Benzenetetracarboxylic acid: A related compound with four carboxylate groups.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both ester and carboxylate groups

Properties

CAS No.

143650-84-4

Molecular Formula

C12H8O8-2

Molecular Weight

280.19 g/mol

IUPAC Name

4,5-bis(methoxycarbonyl)phthalate

InChI

InChI=1S/C12H10O8/c1-19-11(17)7-3-5(9(13)14)6(10(15)16)4-8(7)12(18)20-2/h3-4H,1-2H3,(H,13,14)(H,15,16)/p-2

InChI Key

YRNWTQDKUMSTIV-UHFFFAOYSA-L

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C(=O)[O-])C(=O)[O-])C(=O)OC

Origin of Product

United States

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